molecular formula C20H20ClN5O2S B11654462 N-{(Z)-[(2-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide

N-{(Z)-[(2-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide

Cat. No.: B11654462
M. Wt: 429.9 g/mol
InChI Key: ZEZBPBINNWCALZ-UHFFFAOYSA-N
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Description

(Z)-N-(2-CHLOROPHENYL)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE is a complex organic compound that features a guanidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-CHLOROPHENYL)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE typically involves multi-step organic reactions. The starting materials might include 2-chlorophenylamine, 4,6-dimethylpyrimidine, and 4-methylbenzenesulfonyl chloride. The synthesis could involve:

    Formation of Intermediate Compounds: Initial reactions to form intermediate compounds, such as the reaction of 2-chlorophenylamine with 4,6-dimethylpyrimidine.

    Coupling Reactions: Coupling of intermediates with 4-methylbenzenesulfonyl chloride under controlled conditions.

    Purification: Purification steps such as recrystallization or chromatography to isolate the final product.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: Substitution reactions might occur at the chlorophenyl group or the sulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a catalyst or catalyst precursor in organic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Investigation as a potential drug candidate for various diseases.

    Biochemical Research: Use as a probe or inhibitor in biochemical assays.

Industry

    Agrochemicals: Potential use in the development of new pesticides or herbicides.

    Polymers: Incorporation into polymer structures for enhanced properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chlorophenyl)guanidine: A simpler analog with similar core structure but fewer substituents.

    N’-(4,6-Dimethylpyrimidin-2-yl)guanidine: Another analog with a different substitution pattern.

Uniqueness

(Z)-N-(2-CHLOROPHENYL)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE is unique due to its specific combination of functional groups, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C20H20ClN5O2S

Molecular Weight

429.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)-2-(4-methylphenyl)sulfonylguanidine

InChI

InChI=1S/C20H20ClN5O2S/c1-13-8-10-16(11-9-13)29(27,28)26-20(24-18-7-5-4-6-17(18)21)25-19-22-14(2)12-15(3)23-19/h4-12H,1-3H3,(H2,22,23,24,25,26)

InChI Key

ZEZBPBINNWCALZ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(/NC2=CC=CC=C2Cl)\NC3=NC(=CC(=N3)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(NC2=CC=CC=C2Cl)NC3=NC(=CC(=N3)C)C

Origin of Product

United States

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